(S)-Tedizolid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

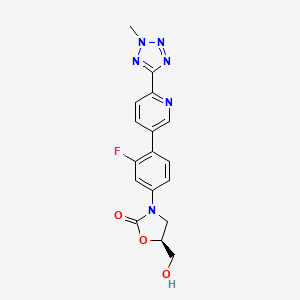

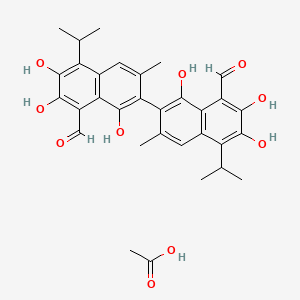

(S)-Tedizolid, also known as Tedizolid phosphate (TR-701), is a prodrug that is converted into its active form, tedizolid (TR-700), in the serum. It belongs to the oxazolidinone class of antibiotics, designed to inhibit protein synthesis with broad activity against Gram-positive pathogens, including strains resistant to other antibiotics like linezolid (Kanafani & Corey, 2012). This antibiotic shows promise for treating complicated skin and skin structure infections (cSSSI) due to its high oral bioavailability and once-daily dosing regimen.

Synthesis Analysis

The synthesis of (S)-Tedizolid involves a complex process that results in the formation of the oxazolidinone ring, a crucial component of its structure that contributes to its antimicrobial activity. The exact synthetic pathways are proprietary and involve multi-step reactions that ensure the creation of the active (S)-enantiomer with high purity and yield. The process involves key steps such as the construction of the oxazolidinone core, attachment of side chains, and final steps to ensure stereochemical integrity, resulting in the potent antibiotic agent (Gao, Xiao, & Huang, 2019).

Applications De Recherche Scientifique

Treatment of Acute Bacterial Skin and Skin-Structure Infections : Tedizolid has been effective in treating acute bacterial skin and skin-structure infections. A study showed that intravenous to oral tedizolid 200 mg for 6 days was non-inferior to twice-daily linezolid 600 mg for 10 days for treating these infections, with fewer gastrointestinal adverse events (Moran et al., 2014).

Pharmacokinetics and Bioavailability : Research indicates that tedizolid phosphate has high oral bioavailability and exhibits both single- and multiple-dose pharmacokinetics, making it suitable for treating gram-positive infections (Flanagan et al., 2014).

Activity Against Multidrug-Resistant Pathogens : Tedizolid has potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and linezolid-resistant strains. Its mechanism involves inhibiting bacterial protein synthesis and it has a lower frequency of resistance development compared to other drugs in its class (Zhanel et al., 2015).

Efficacy Against Nontuberculous Mycobacteria : Studies have shown tedizolid's in vitro potency against nontuberculous mycobacteria, suggesting its potential use in treating infections caused by these pathogens (Brown-Elliott & Wallace, 2017).

Hematological Profile in Patients : Tedizolid's impact on platelet profiles in patients with acute bacterial skin and skin structure infections was found to be lower compared to linezolid, indicating a potentially safer profile in this regard (Lodise et al., 2014).

Potential for Peripheral or Central Monoamine Oxidase Interactions : Tedizolid was evaluated for potential monoamine oxidase interactions, and findings suggested a low risk for hypertensive or serotonergic adverse consequences at therapeutic doses (Flanagan et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tedizolid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)